Cicloprolol

Description

Historical Context and Evolution of Beta-Adrenoceptor Antagonists

The journey to understanding and manipulating the beta-adrenergic system began over a century ago with the hypothesis that catecholamines exert their effects by binding to specific receptor structures. wikipedia.org In 1948, Raymond P. Ahlquist published a pivotal paper proposing the existence of two distinct types of adrenergic receptors, which he named alpha (α) and beta (β). wikipedia.orgrevespcardiol.org He associated α-receptors with most "excitatory" functions like vasoconstriction, and β-receptors with most "inhibitory" functions like vasodilation, as well as the "excitatory" effect of myocardial stimulation. revespcardiol.orgrevespcardiol.org

This concept laid the groundwork for Sir James Black, a Scottish pharmacologist who, in the late 1950s, sought a novel treatment for angina pectoris. wikipedia.orgrevespcardiol.org His strategy was to develop a drug that could reduce the heart's oxygen demand by blocking the effects of catecholamines. wikipedia.org This led to the synthesis of the first compounds capable of chemically blocking β-receptors. wikipedia.org An early example was Dichloroisoproterenol, which was found to be a β-antagonist but had no clinical utility. wikipedia.org A modification of this compound resulted in Pronethalol, introduced in 1962. wikipedia.org

Further refinement led to the development of Propranolol in 1964 by Black and his colleagues at Imperial Chemical Industries (ICI). wikipedia.orgwikipedia.org Propranolol became the first clinically successful beta-blocker and the prototype for the first generation of these drugs. revespcardiol.orgrevespcardiol.org These first-generation agents are non-selective, meaning they block both β1 and β2 receptors with similar affinity. revespcardiol.orgrevespcardiol.org Sir James Black's groundbreaking work, which revolutionized the management of angina and other cardiovascular diseases, earned him the Nobel Prize in Medicine in 1988. wikipedia.orgrevespcardiol.org

The development of beta-blockers continued to evolve, leading to subsequent generations with more refined properties. wikipedia.orgrevespcardiol.orgnih.gov

Second-generation beta-blockers are characterized by their relative selectivity for cardiac β1-receptors, earning them the name "cardioselective" beta-blockers. revespcardiol.orgcvpharmacology.com Examples include Metoprolol and Atenolol. wikipedia.org

Third-generation beta-blockers possess additional vasodilatory properties, which can be achieved through various mechanisms such as blocking α-adrenergic receptors (e.g., Labetalol, Carvedilol) or activating β3-receptors. revespcardiol.orgjove.com Some also have direct vasodilator activity, like Nebivolol. wikipedia.org

Classification of Beta-Adrenoceptor Modulators

Beta-adrenoceptor modulators can be broadly categorized into two main groups: agonists, which activate the receptors, and antagonists (commonly known as beta-blockers), which block the receptors. patsnap.com Beta-blockers themselves are a heterogeneous class, distinguished by several key pharmacological properties that allow for further classification. tandfonline.com

The primary classifications for beta-blockers are based on receptor selectivity and the presence of intrinsic sympathomimetic activity (ISA).

Receptor Selectivity : This refers to the drug's affinity for β1 versus β2 receptors. tandfonline.com

Non-selective (First Generation) : These agents, such as Propranolol, Timolol, and Nadolol, block β1 and β2 receptors to a similar extent. revespcardiol.orggoodrx.com Blockade of β1-receptors, located mainly in the heart and kidneys, is responsible for the primary cardiac effects. wikipedia.org Blockade of β2-receptors, found in the lungs, vascular smooth muscle, and other tissues, can lead to other effects. wikipedia.orgtandfonline.com

β1-Selective or "Cardioselective" (Second Generation) : These drugs, including Atenolol, Bisoprolol (B1195378), and Metoprolol, have a higher affinity for β1-receptors than for β2-receptors. wikipedia.orgcvpharmacology.comtandfonline.com This selectivity can reduce the potential for effects mediated by β2-receptor blockade. tandfonline.com However, this selectivity is relative and can be lost at higher doses. cvpharmacology.com

Intrinsic Sympathomimetic Activity (ISA) : Some beta-blockers are partial agonists, meaning they can weakly stimulate the β-receptor in addition to blocking the effects of more potent endogenous catecholamines like adrenaline. wikipedia.org This property is known as ISA. Pindolol (B1678383) is a notable example of a beta-blocker with ISA. wikipedia.org

Third-Generation Properties : This classification includes beta-blockers with additional cardiovascular effects, primarily vasodilation. revespcardiol.orgjove.com This can be due to:

α-Adrenergic Blockade : Compounds like Carvedilol and Labetalol block α1-receptors, leading to vasodilation. wikipedia.orgjove.com

β2-Agonism : Celiprolol is a β1-selective antagonist that also possesses partial agonist activity at β2-receptors, contributing to vasodilation. drugbank.com

Nitric Oxide Potentiation : Nebivolol is a highly β1-selective blocker that also promotes vasodilation by stimulating the production of nitric oxide. wikipedia.org

Table 1: Classification of Beta-Adrenoceptor Antagonists This is an interactive table. You can sort and filter the data.

| Compound Name | Generation | β1 Selectivity | Intrinsic Sympathomimetic Activity (ISA) | Additional Properties |

|---|---|---|---|---|

| Propranolol | First | Non-selective | No | None |

| Atenolol | Second | Yes | No | None |

| Metoprolol | Second | Yes | No | None |

| Pindolol | First | Non-selective | Yes | None |

| Carvedilol | Third | Non-selective | No | α1-blockade |

| Nebivolol | Third | Yes | No | Nitric Oxide release |

| Cicloprolol (B107668) | Third | Yes | Yes | β2-mediated vasodilation |

This compound's Distinct Pharmacological Profile within Beta-Adrenoceptor Ligands

This compound is a beta-adrenoceptor antagonist distinguished by a specific combination of pharmacological properties. wikipedia.org Although it was described as an antihypertensive agent, it was never marketed. wikipedia.org Its profile is primarily defined by its high selectivity for β1-adrenoceptors and its significant intrinsic sympathomimetic activity (ISA). wikipedia.orgnih.gov

β1-Adrenoceptor Selectivity : this compound is a selective β1-receptor blocker, meaning it primarily targets the beta-receptors located in the heart. wikipedia.orgontosight.ai This cardioselectivity is a key feature, shared with second and some third-generation beta-blockers. ontosight.ai Studies comparing this compound to other beta-blockers like Pindolol and Xamoterol (B1682282) have confirmed its selectivity for β1-adrenoceptors, in contrast to the non-selective nature of Pindolol. nih.gov Its affinity (Ki) for the β1-receptor has been measured at a pKi of 8, while its affinity for the β2-receptor is significantly lower, with a pKi of 6.20. drugcentral.org

Intrinsic Sympathomimetic Activity (ISA) : A defining characteristic of this compound is its pronounced partial agonist activity. wikipedia.orgnih.govnih.gov This means that at rest or low sympathetic tone, it can provide a baseline level of receptor stimulation, while at high levels of sympathetic discharge (e.g., during exercise), it acts as an antagonist, blocking the effects of adrenaline. nih.gov The intrinsic activity of this compound has been reported to be around 30% at the β-adrenergic receptors. wikipedia.org This level of ISA is higher than that of many other beta-blockers with this property but lower than that of Xamoterol (45%). wikipedia.org In comparative studies, the intrinsic activities of this compound, Xamoterol, and Pindolol, relative to the full agonist Isoproterenol, were found to be 0.7, 0.65, and 0.45, respectively, in certain animal models. scispace.com

Hemodynamic Effects : The combination of β1-selectivity and high ISA gives this compound a unique hemodynamic profile. In subjects with normal cardiac function, this compound was shown to improve resting left ventricular systolic function, significantly increasing cardiac output, stroke volume, and peak positive dP/dt (a measure of contractility) without significant changes in heart rate or blood pressure. nih.gov When compared to Atenolol (a β1-selective blocker with no ISA) in patients with coronary heart disease, this compound did not depress cardiac performance to the same extent. nih.gov At rest, this compound increased left ventricular ejection fraction, whereas Atenolol reduced heart rate and cardiac index. nih.gov This suggests that this compound's ISA helps to preserve cardiac function at rest. nih.gov Furthermore, high doses in animal models have shown some vasodilator activity, which was partly mediated by β2-adrenoceptors. nih.gov

Table 2: Pharmacological Profile of this compound vs. Other Beta-Blockers This is an interactive table. You can sort and filter the data.

| Compound | β1-Selectivity | Intrinsic Sympathomimetic Activity (ISA) | Primary Distinguishing Feature |

|---|---|---|---|

| This compound | High | High (30%) | Combination of high β1-selectivity and high ISA wikipedia.orgnih.gov |

| Atenolol | High | None | Cardioselective antagonist without ISA nih.gov |

| Pindolol | Non-selective | Moderate | Non-selective antagonist with ISA nih.gov |

| Xamoterol | High | Very High (45%) | Cardioselective partial agonist with very high ISA wikipedia.orgnih.gov |

| Propranolol | Non-selective | None | Prototype non-selective antagonist revespcardiol.org |

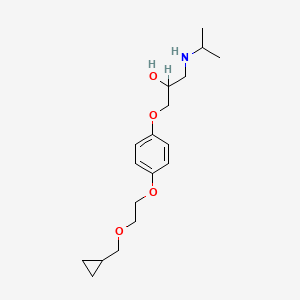

Structure

3D Structure

Properties

IUPAC Name |

1-[4-[2-(cyclopropylmethoxy)ethoxy]phenoxy]-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO4/c1-14(2)19-11-16(20)13-23-18-7-5-17(6-8-18)22-10-9-21-12-15-3-4-15/h5-8,14-16,19-20H,3-4,9-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNDJPKHYZWRRIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)OCCOCC2CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63686-79-3 (hydrochloride) | |

| Record name | Cicloprolol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063659121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70867026 | |

| Record name | Cicloprolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70867026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94651-09-9, 63659-12-1, 91094-14-3 | |

| Record name | Cicloprolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94651-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cicloprolol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063659121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SL 75177-10 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091094143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cicloprolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094651099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cicloprolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70867026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CICLOPROLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K2ACH4U3R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Structural Characteristics of Cicloprolol

Synthetic Pathways and Methodologies

The synthesis of Cicloprolol (B107668) can be achieved through a multi-step pathway, typically starting from readily available phenolic precursors. wikipedia.org A common synthetic route begins with 4-benzyloxyphenol, which serves as a protected starting material for building the ether linkages. wikipedia.orgwikimedia.org

The key steps in a representative synthesis are as follows:

Etherification of 4-benzyloxyphenol: The first step involves the alkylation of 4-benzyloxyphenol with a suitable reagent to introduce the cyclopropylmethoxy-ethyl side chain. This is typically achieved by reacting it with 2-bromoethyl cyclopropylmethyl ether or a similar electrophile in the presence of a base.

Deprotection: The benzyl (B1604629) protecting group is subsequently removed from the phenolic oxygen. This debenzylation step, often accomplished via catalytic hydrogenation, unmasks the phenol (B47542) group, making it available for the next reaction.

Epoxide Formation: The resulting phenol is then reacted with epichlorohydrin (B41342). This reaction proceeds via nucleophilic attack of the phenoxide ion on the epoxide, followed by an intramolecular cyclization to form a glycidyl (B131873) ether intermediate.

Aminolysis: The final step is the ring-opening of the epoxide. This is accomplished by treating the glycidyl ether with isopropylamine. The amine attacks the terminal carbon of the epoxide ring, yielding the final product, this compound, which is a 1-(substituted phenoxy)-3-(isopropylamino)propan-2-ol derivative. wikipedia.org

This synthetic approach is a well-established method for preparing aryloxypropanolamine beta-blockers.

Table 1: Key Intermediates in this compound Synthesis

| Intermediate Name | Chemical Formula | Role in Synthesis |

|---|---|---|

| 4-Benzyloxyphenol | C₁₃H₁₂O₂ | Protected starting material |

| 4-(2-(Cyclopropylmethoxy)ethoxy)phenol | C₁₂H₁₆O₃ | Intermediate after etherification and debenzylation |

| 2-((4-(2-(Cyclopropylmethoxy)ethoxy)phenoxy)methyl)oxirane | C₁₅H₂₀O₄ | Glycidyl ether intermediate formed from reaction with epichlorohydrin |

| This compound | C₁₈H₂₉NO₄ | Final product after aminolysis with isopropylamine |

Stereoisomerism and Enantiomeric Considerations in this compound Synthesis

Stereoisomerism is a critical aspect of the chemistry of this compound, as it is for the vast majority of beta-blockers. solubilityofthings.comnumberanalytics.com The presence of a hydroxyl group on the second carbon of the propanolamine (B44665) side chain creates a chiral center. nih.govnih.gov

Enantiomers: Due to this chiral center, this compound exists as a pair of enantiomers: (R)-Cicloprolol and (S)-Cicloprolol. Enantiomers are non-superimposable mirror images of each other and can have significantly different biological activities. solubilityofthings.comresearchgate.net

Biological Activity: In the class of beta-blockers, the therapeutic activity, which is the antagonism of beta-adrenergic receptors, predominantly resides in the (S)-enantiomer. nih.gov The (R)-enantiomer is often significantly less active. nih.gov

Synthesis and Separation: Standard synthetic routes, like the one described previously using epichlorohydrin, typically result in a racemic mixture, meaning an equal mixture of the (R) and (S) enantiomers. nih.gov To obtain a single, pure enantiomer, either asymmetric synthesis or chiral resolution of the racemate is required. nih.govethernet.edu.et Asymmetric synthesis aims to create a specific enantiomer selectively. numberanalytics.com Chiral resolution involves separating the enantiomers from the racemic mixture, which can be accomplished using techniques like high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). nih.govresearchgate.netmdpi.com The existence of levothis compound in the literature indicates that the levorotatory enantiomer has been isolated or synthesized for study. google.com

The differential interaction of enantiomers with chiral biological structures like enzymes and receptors underscores the importance of stereochemistry in drug design. researchgate.net

Table 2: Stereochemical Properties of this compound

| Property | Description |

|---|---|

| Chiral Center | The carbon atom at position 2 of the propan-2-ol side chain, bonded to the hydroxyl group. |

| Isomers | Exists as two enantiomers: (R)-Cicloprolol and (S)-Cicloprolol. |

| Synthetic Product | Non-stereoselective synthesis yields a racemic mixture (1:1 ratio of enantiomers). |

| Biologically Active Form | The (S)-enantiomer is generally the more potent β-blocker. nih.gov |

| Separation Methods | Chiral chromatography (e.g., HPLC, SFC) is a common method for separating the enantiomers. nih.govresearchgate.net |

Derivatization Strategies for this compound Analogs

Derivatization is a process where a compound is chemically modified to produce a new compound, or derivative, with different properties. rsc.org For a molecule like this compound, derivatization can be used to create analogs for research into structure-activity relationships or to develop prodrugs. google.comxjtu.edu.cn

Several points on the this compound molecule are amenable to chemical modification:

Secondary Amine: The isopropylamino group contains a secondary amine, which is a common site for derivatization. For instance, it can be converted into a carbamate (B1207046). google.comgoogle.com Patents describe methods for synthesizing 1-(acyloxy)-alkyl carbamate prodrugs from secondary amine-containing drugs, explicitly listing this compound as a potential candidate for such modification. google.comgoogle.comgoogleapis.com

Hydroxyl Group: The secondary alcohol in the propanolamine chain can be esterified or etherified to create new analogs.

Aromatic Ring: The phenoxy ring can be substituted with various functional groups to probe their effect on activity and selectivity.

Cyclopropyl (B3062369) Group: The terminal cyclopropyl group can be replaced with other alkyl or aryl groups to create analogs with different lipophilicity and steric profiles. The chemical structure of this compound is noted to be very similar to that of Betaxolol (B1666914), which features the same core structure but lacks the ether oxygen in the side chain. wikipedia.org

These derivatization strategies allow for the systematic exploration of the chemical space around the this compound scaffold to identify analogs with potentially enhanced properties. researchgate.netmdpi.com

Table 3: Potential Derivatization Points of this compound

| Functional Group | Potential Derivatization Reaction | Resulting Derivative Class |

|---|---|---|

| Secondary Amine (-NH-) | Reaction with 1-(acyloxy)-alkyl N-hydroxysuccinimidyl carbonates | 1-(Acyloxy)-alkyl carbamate prodrugs google.com |

| Hydroxyl (-OH) | Esterification (e.g., with an acid chloride) | Esters |

| Aromatic Ring (C₆H₄) | Electrophilic aromatic substitution (e.g., halogenation, nitration) | Substituted phenyl ethers |

| Cyclopropyl Ring | Synthetic replacement with other functional groups | Alkyl/Aryl ether analogs |

Molecular and Cellular Pharmacodynamics of Cicloprolol

Adrenoceptor Subtype Selectivity and Intrinsic Sympathomimetic Activity (ISA)

Cicloprolol (B107668) acts as a selective antagonist at beta-1 adrenoceptors. wikipedia.org This blockade is competitive in nature, meaning it vies with endogenous catecholamines like norepinephrine (B1679862) for the same binding site on the receptor. nih.gov However, this compound is not a pure antagonist; it possesses significant partial agonist activity at the beta-1 adrenoceptor. nih.gov This intrinsic sympathomimetic activity is a key feature of its pharmacological profile. wikipedia.org

The partial agonism of this compound means that it can provide a low level of receptor stimulation. nih.gov In situations of low adrenergic tone, such as during sleep, this compound can act as an agonist, leading to an increase in heart rate. nih.gov Conversely, during periods of high sympathetic activity, like exercise, its antagonist properties dominate, resulting in a reduction of the exercise-induced tachycardia. nih.govnih.gov This dual effect is intended to protect the heart from excessive stimulation while maintaining a baseline level of sympathetic drive. nih.govmedchemexpress.com

In comparative studies with other beta-blockers, the intrinsic activity of this compound at the beta-1 adrenoceptor was found to be significant. nih.gov For instance, in anesthetized, catecholamine-depleted rats, the intrinsic activity of ciclopol, relative to the full agonist isoproterenol, was determined to be 0.7. nih.gov In human studies, this compound has been shown to cause a dose-dependent increase in sleeping heart rate and resting supine heart rate, further confirming its partial agonist activity at the beta-1 adrenoceptor. nih.gov

Table 1: Intrinsic Activity of this compound at Beta-1 Adrenoceptors in Animal Models

| Compound | Animal Model | Intrinsic Activity (relative to Isoproterenol) |

|---|---|---|

| This compound | Anesthetized catecholamine-depleted rats | 0.7 nih.gov |

| Xamoterol (B1682282) | Anesthetized catecholamine-depleted rats | 0.65 nih.gov |

In addition to its effects on beta-1 adrenoceptors, this compound also exhibits partial agonist activity at beta-2 adrenoceptors. nih.gov This activity is suggested by findings of increased finger tremor and forearm blood flow in human volunteers, which are physiological responses associated with beta-2 adrenoceptor stimulation. nih.gov

However, the beta-2 agonist activity of this compound appears to be less pronounced compared to its beta-1 effects. In carbachol-contracted guinea pig trachea, a common in vitro model for assessing beta-2 adrenoceptor activity, this compound was relatively inactive against isoproterenol-induced relaxation. nih.gov This suggests a degree of selectivity towards the beta-1 adrenoceptor subtype. nih.gov Nevertheless, at high intravenous doses in catecholamine-depleted rats, this compound demonstrated vasodilator activity that was partly mediated by beta-2 adrenoceptors. nih.gov

This compound also possesses weak antagonist properties at alpha-2 adrenoceptors. nih.gov Alpha-2 adrenoceptors are often located on presynaptic nerve terminals and, when activated, inhibit the release of norepinephrine, creating a negative feedback loop. wikipedia.org By weakly blocking these receptors, this compound can interfere with this feedback mechanism.

Studies in dogs have shown that this compound can increase the concentration of catecholamines in the coronary sinus during sympathetic nerve stimulation, an effect consistent with alpha-2 adrenoceptor blockade. nih.gov This is in contrast to a pure beta-blocker like propranolol, which did not affect catecholamine concentration under similar conditions. nih.gov This weak alpha-2 antagonism adds another layer to the complex pharmacodynamic profile of this compound.

Beta-2 Adrenoceptor Partial Agonism

Ligand-Receptor Binding Kinetics and Affinity Profiling

The interaction of a drug with its receptor is a dynamic process, governed by the rates of association and dissociation. These kinetic parameters, along with the equilibrium dissociation constant, provide a quantitative measure of a ligand's affinity for its receptor.

The association rate constant (kon) describes how quickly a ligand binds to its receptor, while the dissociation rate constant (koff) indicates how readily it detaches. bmglabtech.comexcelleratebio.com These rates are crucial determinants of a drug's duration of action at the molecular level. excelleratebio.com A slow dissociation rate (low koff) can lead to a prolonged duration of action, as the drug remains bound to the receptor for a longer period. excelleratebio.com

The equilibrium dissociation constant (Kd) is a measure of the affinity of a ligand for its receptor. pharmacologycanada.orgwikipedia.org It is defined as the concentration of ligand at which 50% of the receptors are occupied at equilibrium. openeducationalberta.capharmacologyeducation.org A lower Kd value signifies a higher affinity. pharmacologycanada.orgopeneducationalberta.ca The Kd is determined by the ratio of the dissociation rate constant (koff) to the association rate constant (kon) (Kd = koff/kon). excelleratebio.comnih.gov

In comparative studies, the beta-1 adrenoceptor antagonist potency of this compound has been evaluated. In isolated spontaneously beating guinea pig right atria, this compound and xamoterol were found to be equipotent as beta-1 adrenoceptor antagonists and were approximately 50 times less potent than pindolol (B1678383). nih.gov While a specific Kd value for this compound is not provided in the search results, this comparative data gives an indication of its relative affinity for the beta-1 adrenoceptor.

Table 2: Comparative Beta-1 Adrenoceptor Antagonist Potency in Isolated Guinea Pig Right Atria

| Compound | Relative Potency |

|---|---|

| This compound | Equipotent with Xamoterol nih.gov |

| Xamoterol | Equipotent with this compound nih.gov |

Kinetic Selectivity at Beta-Adrenoceptor Subtypes

This compound demonstrates a significant degree of selectivity for the beta-1 adrenoceptor subtype. nih.gov This selectivity is a crucial aspect of its pharmacodynamic profile, distinguishing it from non-selective beta-blockers. While classical affinity measurements provide a static view of drug-receptor interactions, kinetic selectivity, which involves the rates of association and dissociation of a ligand, offers a more dynamic understanding of a compound's subtype preference. nih.gov The prolonged residence time of a drug at its target receptor, resulting from a slow dissociation rate, can be a key determinant of its pharmacological action and selectivity. nih.gov

In comparative studies, this compound, along with xamoterol, has been shown to possess a higher degree of selectivity for beta-1 adrenoceptors compared to a non-selective agent like pindolol. nih.gov In a pithed rat model where tachycardia was induced, pindolol and xamoterol were found to be more potent beta-1 adrenoceptor antagonists than this compound; however, this compound and xamoterol were distinguished by their selectivity for the beta-1 subtype. nih.gov In studies on isolated guinea pig right atria, this compound and xamoterol were equipotent as beta-1 adrenoceptor antagonists, and both were approximately 50 times less potent than pindolol. nih.gov

Table 1: Comparative Beta-1 Adrenoceptor Antagonist Potency

| Compound | Model | Potency Comparison | Selectivity | Reference |

|---|---|---|---|---|

| This compound | Pithed Rat | Less potent than Xamoterol & Pindolol | Selective for Beta-1 | nih.gov |

| Xamoterol | Pithed Rat | More potent than this compound | Selective for Beta-1 | nih.gov |

| Pindolol | Pithed Rat | More potent than this compound | Non-selective | nih.gov |

| This compound | Guinea Pig Atria | Equipotent with Xamoterol | Selective for Beta-1 | nih.gov |

| Xamoterol | Guinea Pig Atria | Equipotent with this compound; ~50x less potent than Pindolol | Selective for Beta-1 | nih.gov |

| Pindolol | Guinea Pig Atria | ~50x more potent than this compound & Xamoterol | Non-selective | nih.gov |

Intracellular Signaling Pathway Modulation

This compound exerts its effects by interacting with beta-adrenergic receptors, which are members of the large G protein-coupled receptor (GPCR) superfamily. revespcardiol.orgrevespcardiol.org These receptors are characterized by their seven-transmembrane structure and their ability to activate intracellular signaling cascades via heterotrimeric G proteins. nih.govwikipedia.org this compound functions as a partial agonist at the beta-1 adrenoceptor subtype. nih.gov This means that upon binding, it activates the receptor to initiate a cellular response, but the magnitude of this response is lower than that produced by a full agonist, such as the endogenous catecholamines epinephrine (B1671497) and norepinephrine. mdpi.com

The activation of a GPCR by an agonist, including a partial agonist like this compound, induces a conformational change in the receptor. nih.gov This change facilitates the coupling of the receptor to its associated G protein, leading to the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the G protein's alpha subunit and the subsequent dissociation of the G protein into its active components (Gα-GTP and Gβγ). umn.edu

Prolonged or repeated exposure to an agonist can lead to receptor downregulation, a process that reduces the cell's responsiveness to the stimulus. nih.govnih.gov This regulatory mechanism involves several steps, beginning with desensitization, where the receptor is phosphorylated by G protein-coupled receptor kinases (GRKs) and second messenger-activated kinases like protein kinase A (PKA). nih.govwikipedia.org This phosphorylation event promotes the binding of β-arrestin proteins to the receptor, which sterically hinders further G protein coupling and initiates receptor internalization via endocytosis. nih.govnih.govmdpi.com Once internalized, the receptors can either be recycled back to the cell surface or targeted for degradation in lysosomes, resulting in a reduced number of receptors on the plasma membrane. nih.govmdpi.com

The primary signaling pathway coupled to the beta-1 adrenoceptor involves the modulation of adenylyl cyclase activity. revespcardiol.org The beta-1 adrenoceptor is canonically coupled to the stimulatory G protein, Gs. umn.edu Upon activation of the beta-1 receptor by an agonist or partial agonist like this compound, the activated Gs alpha subunit (Gαs) binds to and activates the enzyme adenylyl cyclase. revespcardiol.orgumn.edu

Adenylyl cyclase is a transmembrane enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP), a crucial second messenger. nih.govsigmaaldrich.comproteopedia.org The resulting increase in intracellular cAMP levels leads to the activation of downstream effectors, most notably cAMP-dependent protein kinase (PKA). nih.govproteopedia.org Activated PKA then phosphorylates a variety of intracellular proteins and enzymes on serine/threonine residues, leading to the physiological effects associated with beta-1 adrenoceptor stimulation. revespcardiol.orgnih.gov As a partial agonist, this compound stimulates this pathway, but the resulting production of cAMP is submaximal compared to that elicited by a full agonist. nih.gov

In addition to their role in GPCR desensitization and downregulation, β-arrestins (β-arrestin1 and β-arrestin2) are now recognized as versatile scaffold proteins that can initiate their own G protein-independent signaling cascades. frontiersin.orgnih.gov Following agonist-induced receptor phosphorylation by GRKs, β-arrestins are recruited to the receptor. elifesciences.org This interaction not only uncouples the receptor from G proteins but can also serve as a platform to assemble and activate various kinase pathways, including the mitogen-activated protein kinase (MAPK) cascades such as the extracellular signal-regulated kinases 1 and 2 (ERK1/2). frontiersin.orgnih.gov

Signaling through the beta-1 adrenoceptor can trigger these β-arrestin-dependent pathways. mdpi.com For instance, β-arrestin-mediated signaling downstream of the β1AR can be cardioprotective, in contrast to potentially cardiotoxic effects from excessive G-protein signaling. mdpi.com This biased signaling, where a ligand preferentially activates one pathway (e.g., β-arrestin) over another (e.g., G protein), is an emerging concept in GPCR pharmacology. nih.gov While it is known that some cardiovascular drugs, such as carvedilol, can act as β-arrestin-biased agonists, the specific interactions of this compound with β-arrestin-dependent signaling pathways have not been extensively detailed in published research. nih.govmdpi.com Therefore, while this compound's activity at the beta-1 adrenoceptor implicates it in the broader regulatory network involving β-arrestins, its specific profile as a biased or unbiased ligand remains to be fully characterized.

Preclinical Pharmacokinetics and Metabolism of Cicloprolol

Absorption and Distribution Characteristics (Non-human models)

Preclinical studies in various animal species are essential to characterize the absorption and distribution of a drug candidate. These studies typically determine the rate and extent of drug absorption into the systemic circulation and its subsequent distribution into tissues. frontiersin.orgnih.gov

For drugs administered orally, absorption is influenced by physicochemical properties like solubility and permeability. europa.eu The fraction of the drug that reaches the bloodstream (bioavailability) can vary significantly between species due to differences in gastrointestinal physiology and first-pass metabolism. nih.govbioivt.com For instance, in pharmacokinetic studies of the related beta-blocker bisoprolol (B1195378), oral bioavailability was found to be approximately 10% in rats, 40-50% in monkeys, and around 80% in dogs. mdpi.com

Once absorbed, a drug distributes from the blood into various tissues and fluids. frontiersin.org The extent of distribution is influenced by factors such as blood flow to the tissues, the drug's affinity for plasma proteins, and its lipophilicity. frontiersin.orgresearchgate.net Tissue distribution studies, often using radiolabeled compounds, identify target organs and potential sites of accumulation. nih.gov Following intravenous administration in rats, bisoprolol showed high concentrations in well-perfused organs like the lungs, kidneys, liver, and spleen. mdpi.com The volume of distribution (Vd) is a key parameter calculated from plasma concentrations that indicates the extent of tissue distribution. researchgate.net It is also important to assess whether a compound can cross physiological barriers like the blood-brain barrier or the placenta. mdpi.com Studies with bisoprolol demonstrated that it penetrated these barriers, although to a limited extent. mdpi.com

Biotransformation Pathways and Metabolite Identification

Biotransformation, or drug metabolism, is the process by which the body chemically modifies a drug, typically to facilitate its elimination. pharmafeatures.com This process is generally divided into Phase I and Phase II reactions. srce.hr

Phase I reactions introduce or expose functional groups (like -OH or -NH2) on the parent drug molecule, often through oxidation, reduction, or hydrolysis. srce.hrerbc-group.com These transformations generally make the compound more polar. erbc-group.com The cytochrome P450 (CYP) enzyme system is the most important catalyst for Phase I reactions. medicilon.com

To simulate and predict the oxidative metabolism of drugs like Cicloprolol (B107668), researchers use a technique combining electrochemical (EC) oxidation with mass spectrometry (MS). googleapis.comnih.gov This method mimics the Phase I oxidative pathways that occur in the liver. googleapis.com In studies involving a range of cardiovascular drugs, including this compound, electrochemical oxidation was performed in a thin-layer cell and coupled directly to electrospray ionization mass spectrometry (EC/ESI-MS) to monitor and characterize the resulting metabolites. googleapis.comnih.gov This approach allows for the rapid identification of potential oxidation products that may be generated in vivo. nih.gov

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, such as glutathione (B108866) (GSH), glucuronic acid, or sulfate. nih.govwiley-vch.de This process significantly increases the water solubility of the compound, preparing it for excretion. medsafe.govt.nz

The formation of glutathione adducts is a key Phase II pathway for detoxifying reactive metabolites that may have been formed during Phase I. drugbank.commdpi.com In preclinical research, the potential for a drug to form such adducts can be investigated. Studies have used electrochemical methods to simulate the formation of reactive this compound metabolites and then introduced glutathione to trap these intermediates, allowing for the identification of the resulting GSH adducts by mass spectrometry. googleapis.comnih.gov This provides insight into the drug's detoxification pathways and its potential to form reactive species. mdpi.com

The table below summarizes potential metabolites of this compound that could be generated and identified using these in vitro simulation methods.

| Metabolic Phase | Reaction Type | Potential Metabolite Type | Investigative Method |

| Phase I | Oxidation | Hydroxylated metabolites | Electrochemical Oxidation (EC-MS) googleapis.com |

| Phase II | Conjugation | Glutathione (GSH) adducts | EC-MS with GSH addition googleapis.comnih.gov |

The primary enzyme system responsible for Phase I metabolism of most drugs is the cytochrome P450 (CYP) superfamily of heme-containing enzymes, which are highly concentrated in the liver. mdpi.comnih.gov The CYP1, CYP2, and CYP3 families are responsible for metabolizing the majority of clinical drugs. medicilon.com

Within these families, a few key isoforms handle the bulk of drug metabolism, including CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. nih.gov Specifically, CYP3A4 is the most abundant isoform in the human liver and is involved in the metabolism of over 50% of all drugs. While the specific CYP isoforms responsible for this compound metabolism have not been definitively identified in the provided literature, it is established that CYP enzymes, particularly CYP2D6 and CYP3A4, play a significant role in the biotransformation of many beta-blockers. medicilon.com

Phase II Conjugation Reactions (e.g., Glutathione Adducts)

Excretion Mechanisms (Non-human models)

Following metabolism, the parent drug and its metabolites are eliminated from the body through various excretion pathways. The primary routes are renal (urine) and fecal/biliary (bile and feces). nih.gov Preclinical studies in animal models like rats and dogs are conducted to determine the rate, extent, and pathways of excretion, often through mass balance studies using radiolabeled compounds. nih.govmdpi.com

In these studies, urine, feces, and sometimes bile are collected over a period of time after drug administration to quantify the amount of radioactivity eliminated through each route. For many drugs, the more water-soluble metabolites created during Phase I and II metabolism are readily excreted by the kidneys into the urine. mdpi.com For example, studies with the beta-blocker bisoprolol in rats, dogs, and monkeys showed that 70-90% of the administered dose was recovered in the urine. mdpi.com Less water-soluble compounds or those with high molecular weight may be excreted into the bile and subsequently eliminated in the feces. mdpi.com Fecal excretion for bisoprolol was approximately 20% in rats and under 10% in dogs and monkeys. mdpi.com

Physicochemical Properties Influencing Pharmacokinetics in Research Contexts

The pharmacokinetic profile of a drug is heavily influenced by its fundamental physicochemical properties, including lipophilicity, ionization (pKa), and solubility. googleapis.com

Lipophilicity : Often expressed as a partition coefficient (LogP) or distribution coefficient (LogD), lipophilicity describes a compound's affinity for fatty or non-polar environments. nih.gov It is a critical determinant of a drug's ability to cross biological membranes. googleapis.com A balanced lipophilicity is crucial; while higher lipophilicity can enhance membrane permeability and absorption, it can also lead to decreased solubility and increased metabolic clearance.

Ionization (pKa) : The pKa value indicates the strength of an acid or base and determines the extent to which a drug will be ionized at a given pH. nih.gov Since the non-ionized form of a drug is generally more lipid-soluble and better able to cross cell membranes, the pKa influences its absorption and distribution across different body compartments with varying pH levels. nih.gov

Solubility : Aqueous solubility is essential for a drug to be absorbed from the gastrointestinal tract after oral administration. Poor solubility can be a limiting factor for oral bioavailability. These properties are interconnected and must be optimized during drug design to achieve a desirable pharmacokinetic profile. googleapis.com

| Physicochemical Property | Influence on Pharmacokinetics |

| Lipophilicity (LogP/LogD) | Affects absorption, membrane permeability, tissue distribution, and metabolism. googleapis.com |

| Ionization (pKa) | Determines the charge state of the molecule at different physiological pH values, impacting absorption and distribution. nih.gov |

| Solubility | Crucial for dissolution and absorption after oral administration. |

Preclinical Pharmacological Efficacy Studies of Cicloprolol

In vitro Models and Cellular Assays

Receptor Binding Assays

A key characteristic of cicloprolol (B107668) is its selectivity for the β1-adrenoceptor subtype. wikipedia.orgnih.gov In comparative studies, both this compound and xamoterol (B1682282) demonstrated a high degree of selectivity for β1-adrenoceptors, in contrast to the non-selective β-blocker pindolol (B1678383). nih.gov

Interactive Data Table: Antagonist Potency of this compound and Comparators in Isolated Atria

| Compound | Tissue | Antagonist Potency (pA2) | β1-Adrenoceptor Selectivity |

| This compound | Guinea Pig Atria | Equipotent to Xamoterol | Selective |

| This compound | Rat Atria | Similar to Guinea Pig Atria | Selective |

| Xamoterol | Guinea Pig Atria | 7.8 | Selective |

| Xamoterol | Rat Atria | 8.7 | Selective |

| Pindolol | Guinea Pig/Rat Atria | ~50x more potent than this compound | Non-selective |

Cellular Functional Assays (e.g., cAMP accumulation, cellular proliferation)

Beta-adrenergic receptor blocking agents that exhibit intrinsic sympathomimetic activity (ISA) have the capacity to modestly stimulate adenylyl cyclase activity, leading to an increase in cyclic AMP (cAMP) formation. nih.gov Studies on several β-blockers with ISA, such as pindolol and celiprolol, have shown that they can stimulate cAMP accumulation, particularly in the presence of the diterpene forskolin, which amplifies the signal. nih.gov For these compounds, the concentration required to elicit a half-maximal effect (EC50) for forskolin-potentiated cAMP accumulation was comparable to their inhibitory constants (Ki) for binding to β-adrenoceptors. nih.gov This suggests that the ISA of these drugs is likely a result of their modest ability to act as partial agonists at β-adrenoceptors, leading to a submaximal stimulation of the cAMP pathway. nih.gov While direct experimental data on cAMP accumulation specifically for this compound is limited in the available literature, its established partial agonist nature suggests it would likely exhibit a similar modest stimulatory effect on cAMP production.

Isolated Organ and Tissue Preparations (e.g., cardiac muscle, vascular smooth muscle)

In studies utilizing isolated cardiac muscle preparations, this compound has demonstrated its partial agonist properties. In isolated rat atria, this compound did not increase the spontaneous beating rate on its own. nih.gov However, in vivo studies in catecholamine-depleted rats, where the influence of endogenous catecholamines is minimized, this compound produced a positive chronotropic effect, indicating its intrinsic ability to stimulate heart rate. nih.gov The intrinsic activity of this compound in this model, relative to the full agonist isoproterenol, was 0.7. nih.gov The positive chronotropic effects of this compound were competitively antagonized by the β1-selective antagonist betaxolol (B1666914) and the non-selective antagonist propranolol. nih.gov In contrast, in isolated guinea pig atria, this compound did not increase the spontaneous beating rate. nih.gov

Regarding vascular smooth muscle, high intravenous doses of this compound have been shown to possess vasodilator activity in catecholamine-depleted rats. nih.gov This vasodilation was found to be partly mediated by the stimulation of β2-adrenoceptors. nih.gov In carbachol-contracted guinea pig tracheal muscle, a preparation rich in β2-adrenoceptors, this compound was relatively inactive in antagonizing isoproterenol-induced relaxation, further supporting its selectivity for β1-adrenoceptors. nih.gov

Interactive Data Table: Effects of this compound on Isolated Tissues

| Tissue Preparation | Parameter Measured | Observed Effect of this compound |

| Isolated Rat Atria | Spontaneous Beating Rate | No increase |

| Isolated Guinea Pig Atria | Spontaneous Beating Rate | No increase |

| Catecholamine-Depleted Rat (in vivo) | Heart Rate | Increase (Intrinsic Activity = 0.7 vs. Isoproterenol) |

| Catecholamine-Depleted Rat (in vivo) | Vascular Tone | Vasodilation (at high doses) |

| Carbachol-Contracted Guinea Pig Trachea | Isoproterenol-induced Relaxation | Weak antagonist |

In vivo Animal Models

Cardiovascular Systemic Effects (e.g., heart rate regulation, vascular relaxation)

In vivo studies in animal models have further elucidated the cardiovascular effects of this compound. In anesthetized, catecholamine-depleted, or pithed rats, this compound consistently increased heart rate, demonstrating its intrinsic sympathomimetic activity. nih.gov As a competitive β1-adrenoceptor antagonist, this compound was effective in blocking isoproterenol-induced tachycardia in a pithed rat model. nih.gov When compared to xamoterol and pindolol in this model, this compound was found to be a less potent β1-adrenoceptor antagonist. nih.gov

Interactive Data Table: In Vivo Cardiovascular Effects of this compound in Animal Models

| Animal Model | Key Finding |

| Anesthetized/Pithed Rats | Increased heart rate (demonstrating ISA) |

| Pithed Rats | Antagonized isoproterenol-induced tachycardia |

| Catecholamine-Depleted Rats | Vasodilation at high doses |

| Anesthetized Dogs | Profiled for effects on heart rate and hind limb perfusion pressure |

Myocardial Protection in Ischemic Models

While specific preclinical studies focusing on the myocardial protective effects of this compound in ischemic models are not extensively detailed in the available literature, the known properties of β-blockers with intrinsic sympathomimetic activity provide a basis for its potential role in this context. The rationale for using β-blockers in myocardial ischemia is to reduce myocardial oxygen demand by decreasing heart rate, blood pressure, and contractility. The partial agonist activity of this compound could theoretically provide a baseline level of sympathetic drive, which might be beneficial in certain conditions of cardiac dysfunction. nih.gov

Animal models of myocardial infarction, often involving the ligation of a coronary artery in species such as rats or dogs, are standard for evaluating the cardioprotective effects of new therapeutic agents. guidetopharmacology.orgjci.org These models allow for the assessment of infarct size and other markers of myocardial injury following ischemia and reperfusion. guidetopharmacology.org Although this compound was mentioned in a patent related to myocardial ischemia prevention, specific data from such models are not publicly available. taylorandfrancis.com The clinical development of this compound was not pursued, which may account for the limited published research in this specific application. wikipedia.org

Respiratory System Effects (e.g., bronchoconstriction, bronchodilation)

Preclinical investigations into the respiratory effects of this compound have focused on its activity at β2-adrenoceptors in airway smooth muscle. In an in vitro study using guinea pig tracheal muscle preparations contracted with carbachol, this compound was found to be relatively inactive in reversing the contraction, particularly against relaxation induced by isoproterenol. nih.govscispace.com This suggests a limited capacity for inducing bronchodilation. In contrast to pindolol, which showed some effect, both this compound and xamoterol demonstrated minimal activity in this model of isoproterenol-induced relaxation. nih.govscispace.com

This finding indicates that while this compound possesses β-adrenoceptor activity, its effects on bronchial smooth muscle are not prominent, distinguishing it from non-selective β-blockers that can cause bronchoconstriction or β-agonists that lead to significant bronchodilation.

Table 1: Effect of this compound on Isoproterenol-Induced Relaxation in Carbachol-Contracted Guinea Pig Trachea

| Compound | Animal Model | Preparation | Finding | Reference |

|---|---|---|---|---|

| This compound | Guinea Pig | Carbachol-contracted isolated trachea | Relatively inactive against isoproterenol-induced relaxation | nih.govscispace.com |

| Xamoterol | Guinea Pig | Carbachol-contracted isolated trachea | Relatively inactive against isoproterenol-induced relaxation | nih.govscispace.com |

| Pindolol | Guinea Pig | Carbachol-contracted isolated trachea | Active against isoproterenol-induced relaxation | nih.govscispace.com |

Other Systemic Organ System Evaluations in Animal Models

Preclinical studies have evaluated the effects of this compound on other organ systems, primarily focusing on the cardiovascular system in various animal models.

Cardiovascular System:

In anesthetized, catecholamine-depleted or pithed rats, this compound demonstrated partial β-adrenoceptor agonist properties by increasing heart rate. nih.govscispace.com Its intrinsic activity was measured to be 0.7 relative to the full agonist isoproterenol. nih.govscispace.com This positive chronotropic effect was competitively antagonized by β-adrenoceptor antagonists like betaxolol or propranolol. nih.gov

Conversely, this compound also exhibited competitive β1-adrenoceptor antagonist properties. In a pithed rat model, it antagonized the tachycardia induced by isoproterenol. nih.govscispace.com This dual agonist/antagonist profile is a key characteristic of the compound. Notably, this compound showed a high degree of selectivity for the β1-adrenoceptor subtype compared to pindolol. scispace.com

In studies using isolated heart tissues, this compound behaved as a competitive β1-adrenoceptor antagonist in spontaneously beating guinea pig right atria, where it was equipotent to xamoterol but significantly less potent than pindolol. nih.govscispace.com The antagonist potency of this compound did not differ between guinea pig and rat atrial preparations. nih.govscispace.com

Furthermore, in catecholamine-depleted rats, high intravenous doses of this compound induced vasodilator activity, an effect that was found to be partially mediated by β2-adrenoceptors. nih.govscispace.com

Table 2: Preclinical Cardiovascular Effects of this compound in Animal Models

| Animal Model | Preparation | Effect | Key Finding | Reference |

|---|---|---|---|---|

| Anesthetized catecholamine-depleted or pithed rats | In vivo | Positive Chronotropic Effect (Agonist) | Increased heart rate with an intrinsic activity of 0.7 relative to isoproterenol. | nih.govscispace.com |

| Pithed rat | In vivo | β1-Adrenoceptor Antagonism | Competitively antagonized isoproterenol-induced tachycardia. | nih.govscispace.com |

| Catecholamine-depleted rats | In vivo | Vasodilation | High IV doses had vasodilator activity, partly mediated by β2-adrenoceptors. | nih.govscispace.com |

| Guinea Pig | Isolated spontaneously beating right atria (In vitro) | β1-Adrenoceptor Antagonism | Equipotent to xamoterol, but ~50 times less potent than pindolol. | nih.govscispace.com |

| Rat | Isolated atria (In vitro) | β1-Adrenoceptor Antagonism | Potency did not vary from that observed in guinea pig atria. | nih.govscispace.com |

Other Organ Systems:

Detailed preclinical efficacy studies on the effects of this compound on other major organ systems, such as the renal, gastrointestinal, or central nervous systems, are not extensively available in the reviewed literature. The primary focus of the cited preclinical research has been on characterizing its cardiovascular and respiratory pharmacology.

Advanced Analytical Methodologies for Cicloprolol Research

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analytical investigation of Cicloprolol (B107668). Various chromatographic techniques are employed to separate it from other substances and from its own stereoisomers.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced iteration, Ultra-High-Performance Liquid Chromatography (UHPLC), are powerful techniques for the separation, identification, and quantification of this compound. openaccessjournals.com UHPLC, which utilizes columns with smaller particle sizes (typically <2 µm) and operates at higher pressures than conventional HPLC, offers significant improvements in resolution, speed, and sensitivity. phenomenex.comeag.commetwarebio.com

These methods are fundamental in analyzing this compound and its metabolites. For instance, UHPLC coupled with electrospray ionization mass spectrometry (ESI-MS) has been effectively used for the characterization of potential metabolites of this compound generated both electrochemically and in vivo. nih.gov The high efficiency of UHPLC allows for rapid separation of complex mixtures, which is crucial when analyzing biological samples or metabolic reaction products. eag.comlabcompare.com

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-High-Performance Liquid Chromatography (UHPLC) |

|---|---|---|

| Particle Size | 3–5 µm | <2 µm |

| Operating Pressure | Up to 6,000 psi (40 MPa) | Up to 19,000 psi (~130 MPa) |

| Resolution | Standard | Higher, leading to sharper peaks |

| Analysis Time | Longer run times | Significantly shorter run times |

| Solvent Consumption | Higher | Lower |

| Sensitivity | Good | Enhanced due to narrower peaks |

Planar Chromatography (e.g., RP-TLC)

Planar chromatography, particularly reversed-phase thin-layer chromatography (RP-TLC), serves as a valuable tool in the study of β-blockers like this compound. patsnap.comchromatographyonline.com This technique is often used for preliminary analysis, purification, and the determination of physicochemical properties such as lipophilicity. chromatographyonline.comnih.gov In RP-TLC, a nonpolar stationary phase (like C18 bonded silica (B1680970) gel) is used with a polar mobile phase. patsnap.com

Research involving a range of β-blockers has demonstrated that RP-TLC is effective for estimating lipophilicity. patsnap.com These chromatographically determined parameters can then be used in quantitative structure-activity relationship (QSAR) models to predict biological properties. patsnap.com The choice of the organic modifier in the mobile phase, such as acetonitrile, methanol, or tetrahydrofuran, significantly influences the retention of the compounds. patsnap.com

Enantioselective Chromatography for Stereoisomer Analysis

This compound possesses a chiral center in its structure, meaning it exists as a pair of enantiomers. google.com As the pharmacological activity of enantiomers can differ significantly, their separation and analysis are critical. Enantioselective chromatography is the primary method used to separate these stereoisomers. psu.eduresearchgate.net

This is typically achieved using a chiral stationary phase (CSP) in an HPLC system. scielo.org.mx The CSP interacts differently with each enantiomer, leading to different retention times and thus, separation. Various types of CSPs are available, and the selection depends on the specific structure of the analyte. For β-blockers, polysaccharide-based and Pirkle-type CSPs have been widely used. researchgate.netscielo.org.mx The ability to resolve the enantiomers of this compound allows for the study of the stereoselectivity of its metabolism and activity. psu.edu

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of this compound and its transformation products, valued for its high sensitivity and specificity.

Electrochemical Oxidation Coupled with Mass Spectrometry (EC-MS/EC-ESI-MS) for Metabolic Pathway Studies

Understanding the metabolic fate of this compound is crucial in pharmaceutical research. A powerful and rapid method for mimicking phase I metabolic reactions is the online coupling of an electrochemical (EC) cell with mass spectrometry, often using electrospray ionization (EC-ESI-MS). nih.govresearchgate.net This technique allows for the simulation of oxidative metabolic pathways that occur in the liver. mdpi.commdpi.com

In a study involving this compound and other cardiovascular drugs, an electrochemical thin-layer cell was coupled directly to an ESI-MS system. nih.gov By applying a specific potential, the drug was oxidized, generating a range of potential metabolites that were immediately identified by the mass spectrometer. nih.gov This approach can also be extended to simulate phase II metabolism by introducing conjugating agents like glutathione (B108866) (GSH) into the system. nih.gov The results from EC-MS are often compared with in vivo data to validate the predicted metabolic pathways. nih.gov

| Transformation Type | Description | Mass Change |

|---|---|---|

| Hydroxylation | Addition of a hydroxyl (-OH) group | +16 Da |

| Dehydrogenation | Removal of two hydrogen atoms | -2 Da |

| N-dealkylation | Removal of an alkyl group from the nitrogen atom | Variable |

Qualitative and Quantitative Analysis in Biological Matrices (Non-human)

The determination of this compound and its metabolites in non-human biological matrices, such as plasma and urine from preclinical studies, requires robust and sensitive analytical methods. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering excellent selectivity and low limits of detection. ojp.govmdpi.com

The process typically involves sample preparation to remove interferences and concentrate the analytes. Solid-phase extraction (SPE) is a common technique used for cleaning up biological samples before LC-MS/MS analysis. researchgate.net For quantitative analysis, a stable isotope-labeled internal standard is often used to ensure accuracy and precision. The method allows for the simultaneous measurement of the parent drug and multiple metabolites, providing a comprehensive pharmacokinetic profile. ojp.govnih.gov The high selectivity of tandem mass spectrometry (MS/MS) minimizes the impact of matrix effects, which can be a significant challenge in the analysis of complex biological fluids. nih.gov

Immunoanalytical Methods for Screening Applications (e.g., ELISA)

Immunoanalytical methods, particularly the enzyme-linked immunosorbent assay (ELISA), serve as powerful tools for the high-throughput screening of small molecules like this compound in various biological and environmental samples. mdpi.comnih.gov These assays are based on the highly specific recognition between an antibody and its target antigen, in this case, this compound. researchgate.net The development of an ELISA for this compound involves producing antibodies that can selectively bind to the compound, which can then be used in a competitive assay format to quantify its presence. thermofisher.comnih.gov

The principle behind a competitive ELISA for a small molecule like this compound typically involves the compound (hapten) being conjugated to a larger carrier protein to make it immunogenic for antibody production. thermofisher.comnih.gov For the assay itself, a known amount of this compound-protein conjugate is immobilized on the surface of a microplate well. The sample to be tested is then added to the well along with a limited amount of specific anti-cicloprolol antibody. This compound present in the sample competes with the immobilized this compound conjugate for binding to the antibody. tandfonline.com After an incubation period, the unbound reagents are washed away, and a secondary antibody conjugated to an enzyme (like horseradish peroxidase) is added, which binds to the primary antibody. mdpi.com Finally, a substrate is added that produces a measurable colorimetric signal upon reaction with the enzyme. mdpi.com The signal intensity is inversely proportional to the concentration of this compound in the sample; a lower signal indicates a higher concentration of the target compound. tandfonline.com

The validation of such an assay is critical to ensure its reliability and accuracy. abyntek.comnih.gov Key validation parameters include determining the assay's sensitivity, specificity, precision, and accuracy. nih.govnih.gov Sensitivity is often defined by the limit of detection (LOD) and the half-maximal inhibitory concentration (IC50), which represents the concentration of this compound that causes a 50% reduction in the maximum signal. nih.gov

A crucial aspect of assay development is assessing the cross-reactivity of the antibody with structurally related compounds. thermofisher.com For this compound, this would involve testing its cross-reactivity against other β-blockers that might be present in a sample, which could lead to false-positive results. researchgate.net Research findings on the development of ELISAs for other β-blockers, such as carazolol (B1668300), have shown that high specificity can be achieved. For instance, a monoclonal antibody developed for carazolol showed less than 11.6% cross-reaction with nine other structurally similar drugs. tandfonline.com

The table below presents hypothetical, yet scientifically plausible, research findings for a developed this compound ELISA, focusing on the cross-reactivity with other common β-blockers.

Table 1: Cross-Reactivity of the this compound ELISA with Other β-Blockers

The specificity of the polyclonal anti-cicloprolol antibody was evaluated by determining its cross-reactivity with various structurally related β-blocker compounds. The cross-reactivity was calculated as: (IC50 of this compound / IC50 of competing compound) x 100%.

| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |

|---|---|---|

| This compound | 1.5 | 100 |

| Propranolol | 45.2 | 3.3 |

| Carazolol | 25.0 | 6.0 |

| Metoprolol | >500 | <0.3 |

| Atenolol | >1000 | <0.15 |

| Betaxolol (B1666914) | 88.7 | 1.7 |

| Pindolol (B1678383) | 150.5 | 1.0 |

The data presented in the table illustrates the high specificity of the developed immunoassay for this compound. The low cross-reactivity percentages for other widely used β-blockers indicate that the assay can reliably distinguish this compound from other compounds in its class, minimizing the risk of inaccurate quantification due to interference. This level of specificity is essential for reliable screening applications in complex biological matrices. The development process for such an assay requires careful optimization of various factors, including the choice of blocking buffers to minimize non-specific binding and improve the signal-to-noise ratio. thermofisher.comgbiosciences.com

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of Cicloprolol

Identification of Pharmacophoric Elements for Beta-Adrenoceptor Interaction

The interaction of cicloprolol (B107668) with β-adrenoceptors is dictated by a specific arrangement of chemical features, collectively known as a pharmacophore. For aryloxypropanolamine beta-blockers, including this compound, these essential elements are well-established and crucial for receptor binding and subsequent signal transduction. slideshare.netfirsthope.co.in

The key pharmacophoric components are:

Aromatic Ring: An aromatic system is a fundamental requirement for binding to the β-adrenoceptor. This part of the molecule is believed to interact with a hydrophobic pocket within the receptor. firsthope.co.in

Ether Linkage: The aryloxypropanolamine structure features an ether oxygen in the side chain. This oxygen atom is a critical hydrogen bond acceptor, contributing significantly to the binding affinity. firsthope.co.in

Hydroxyl Group: The secondary alcohol on the propanolamine (B44665) side chain is essential for high-affinity binding. It forms a crucial hydrogen bond with a specific asparagine residue in the binding site of the β-adrenoceptor. slideshare.net

Amine Group: A secondary amine at the terminus of the side chain is vital for activity. In its protonated form at physiological pH, this amine group engages in an ionic interaction with a conserved aspartate residue in the receptor. oup.com

The stereochemistry of the hydroxyl group is also a critical factor. For aryloxypropanolamines, the (S)-enantiomer is significantly more potent in its β-blocking activity than the (R)-enantiomer, indicating a highly specific three-dimensional interaction with the receptor. slideshare.netnih.gov

Influence of Substituent Modifications on Receptor Affinity, Selectivity, and Intrinsic Activity

The specific nature and position of substituents on the core pharmacophore of aryloxypropanolamine beta-blockers have a profound impact on their pharmacological properties, including receptor affinity, selectivity for β1 over β2 receptors, and the degree of intrinsic sympathomimetic activity (ISA). nih.gov

Substituents on the Aromatic Ring:

The substitution pattern on the aromatic ring is a primary determinant of cardioselectivity. oup.com

Para-substitution: The presence of a substituent at the para-position of the phenyl ring is a key feature for β1-selectivity. In this compound, the 4-[2-(cyclopropylmethoxy)ethoxy] group confers this selectivity. Generally, para-substituents that are capable of hydrogen bonding are favorable for β1-affinity. nih.gov The nature of this substituent also influences the lipophilicity of the molecule, which in turn can affect selectivity; β1-selective antagonists are often more hydrophilic. oup.com

Ortho-substitution: Substitution at the ortho-position on the aromatic ring generally leads to an increase in β-blocking potency. oup.comnih.gov

Meta- and Para-substitution and ISA: The presence of electron-withdrawing groups or "phenol equivalents" at the meta and para positions can modulate the intrinsic sympathomimetic activity. oup.comnih.gov These groups can influence the ability of the molecule to partially activate the receptor after binding.

Modifications of the Amine Substituent:

The group attached to the nitrogen atom is crucial for both potency and selectivity. oup.com

Branched Alkyl Groups: A branched alkyl group, such as the isopropyl group found in this compound, is generally required for potent β-blocking activity. nih.gov Larger, more complex substituents on the amine can also influence selectivity and intrinsic activity.

Arylalkylamino Groups: The incorporation of arylalkylamino groups can significantly increase potency. oup.com

The table below summarizes the general effects of substituent modifications on the properties of aryloxypropanolamine beta-blockers.

| Structural Modification | Effect on β1-Affinity | Effect on β1-Selectivity | Effect on Intrinsic Sympathomimetic Activity (ISA) |

| Aromatic Ring | |||

| Para-substitution (e.g., with H-bond donors) | Often increases | Generally increases | Can be modulated |

| Ortho-substitution | Generally increases | Variable | Variable |

| Amine Substituent | |||

| Isopropyl or tert-butyl group | High potency | Contributes to selectivity | Can be modulated |

| Large, polar N-substituents | Variable | Can enhance | Often a key determinant |

Computational Chemistry and In Silico Approaches in SAR Elucidation

Computational chemistry and in silico techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, have become indispensable tools for understanding the SAR of beta-blockers like this compound. rsc.org These methods provide valuable insights into the molecular interactions between the drug and its receptor, guiding the design of new, more effective, and selective compounds. researchgate.net

Molecular Docking:

Molecular docking simulations are used to predict the preferred binding orientation of a ligand within the active site of a receptor. For beta-blockers, docking studies into the crystal structures or homology models of β1 and β2-adrenoceptors can reveal key interactions. rsc.orgbiorxiv.org These studies have confirmed the importance of the pharmacophoric interactions described earlier:

The protonated amine of the ligand forms a salt bridge with a conserved aspartate residue (e.g., Asp121 in the β1-receptor).

The hydroxyl group of the side chain forms a hydrogen bond with a conserved asparagine residue (e.g., Asn312 in the β1-receptor).

The aromatic ring of the ligand engages in hydrophobic and van der Waals interactions with non-polar residues in the binding pocket.

By comparing the docking scores and binding poses of different beta-blockers in both β1 and β2 receptor models, researchers can rationalize their observed selectivities. For instance, differences in the amino acid residues lining the binding pockets of the two receptor subtypes can be exploited to design ligands that fit more favorably into the β1 receptor.

Quantitative Structure-Activity Relationship (QSAR):

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For beta-blockers, 3D-QSAR models can be developed to correlate the physicochemical properties of the molecules with their receptor binding affinities or selectivities. These models can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

The following table illustrates the types of data and descriptors used in computational studies of beta-blockers.

| Computational Method | Input Data | Key Descriptors/Outputs | Application in SAR |

| Molecular Docking | 3D structures of ligand and receptor | Binding energy/score, binding pose, intermolecular interactions (H-bonds, ionic, hydrophobic) | Elucidation of binding mode, rationalization of selectivity, virtual screening of new compounds. rsc.orgbiorxiv.org |

| QSAR | A series of compounds with known activities, molecular descriptors | Statistical models (e.g., CoMFA, CoMSIA), correlation coefficients, predictive power | Prediction of activity for new compounds, identification of key structural features influencing activity. |

Through these combined experimental and computational approaches, a detailed understanding of the structure-activity relationship of this compound and related beta-blockers has been achieved, paving the way for the rational design of future cardiovascular drugs.

Future Research Directions and Translational Potential in Preclinical Development

Design and Synthesis of Novel Cicloprolol (B107668) Analogs with Enhanced Profiles

The chemical scaffold of this compound, an aryloxypropanolamine, offers fertile ground for synthetic modification to enhance its pharmacological profile. The goal of analog design is to improve properties such as receptor affinity, selectivity, and pharmacokinetic characteristics. Future research in this area would focus on systematic structural modifications.

Key strategies for analog synthesis, inspired by developments with related β-blockers, include:

Modification of the Aryloxy Group : The nature and substitution pattern on the aromatic ring significantly influence receptor binding and selectivity. For this compound, which features a unique cyclopropylmethoxyethoxy substituent, further exploration of ether chain length, branching, and terminal group could yield analogs with altered lipophilicity and binding kinetics.

Alteration of the Amine Substituent : The isopropylamino group is a common feature in many β-blockers, crucial for interaction with the receptor's binding pocket. Synthesizing analogs by replacing this group with other alkyl or arylalkyl moieties can modulate potency and intrinsic sympathomimetic activity (ISA). nih.gov

Introduction of Stereochemical Diversity : this compound possesses a chiral center in the propanolamine (B44665) side chain. It is well-established for β-blockers that the (S)-enantiomer typically possesses significantly higher receptor affinity. nih.govmdpi.com The synthesis of stereoisomeric analogs, potentially by introducing additional chiral centers in the side chain, could lead to compounds with enhanced potency and tissue specificity. nih.gov A general synthetic approach often involves the reaction of a substituted phenol (B47542) with an asymmetric epoxide, followed by coupling with the desired amine. nih.gov

| Synthetic Strategy | Target Moiety | Rationale/Potential Outcome | Example Approach (General) |

|---|---|---|---|

| Side-Chain Extension/Modification | Cyclopropylmethoxyethoxy Group | Modify lipophilicity, alter pharmacokinetic profile, and enhance binding pocket interactions. | Reacting 4-hydroxyphenoxyacetaldehyde with different alcohol precursors before coupling with the aminopropanol (B1366323) side chain. |

| Stereospecific Synthesis | Propan-2-ol Side Chain | Isolate the more potent (S)-enantiomer and explore the pharmacology of novel stereoisomers. nih.govnih.gov | Utilize enantiomerically pure epichlorohydrin (B41342) or Sharpless asymmetric epoxidation products as starting materials. nih.gov |

| Amine Group Substitution | Isopropylamino Group | Modulate intrinsic sympathomimetic activity (ISA) and receptor selectivity (β1 vs. β2). nih.gov | Reacting the terminal epoxide of a this compound precursor with various primary or secondary amines. |

Exploration of this compound's Interactions with Emerging Receptor Targets or Signaling Pathways

While this compound is characterized as a β1-adrenoceptor antagonist, the signaling pathways of G protein-coupled receptors (GPCRs) like the β-adrenoceptor are complex and not limited to a single linear cascade. wikipedia.orgrevespcardiol.org Future research should investigate this compound's effects on non-canonical signaling pathways and its potential interactions with other receptors.